molecular formula C23H43O8- B14387077 2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate CAS No. 89434-64-0

2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate

Cat. No.: B14387077
CAS No.: 89434-64-0
M. Wt: 447.6 g/mol
InChI Key: AMIAYNSEXORHQV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate typically involves esterification reactions. Esterification is a chemical reaction between an alcohol and an acid, producing an ester and water. The reaction conditions often require an acid catalyst, such as sulfuric acid, and heat to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The molecular pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetraethoxy-4-oxo-4-(undecyloxy)butanoate stands out due to its complex structure, which imparts unique chemical properties and reactivity. Its long alkyl chain and multiple ethoxy groups make it distinct from simpler esters, providing specific advantages in various applications .

Properties

CAS No.

89434-64-0

Molecular Formula

C23H43O8-

Molecular Weight

447.6 g/mol

IUPAC Name

2,2,3,3-tetraethoxy-4-oxo-4-undecoxybutanoate

InChI

InChI=1S/C23H44O8/c1-6-11-12-13-14-15-16-17-18-19-27-21(26)23(30-9-4,31-10-5)22(20(24)25,28-7-2)29-8-3/h6-19H2,1-5H3,(H,24,25)/p-1

InChI Key

AMIAYNSEXORHQV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCOC(=O)C(C(C(=O)[O-])(OCC)OCC)(OCC)OCC

Origin of Product

United States

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